![molecular formula C9H15NO4 B3187310 tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate CAS No. 146514-35-4](/img/structure/B3187310.png)
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Overview
Description
Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is a furan derivative and a heterocyclic building block useful in chemical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO4 . The molecular weight is 201.22 . The SMILES string representation is CC©©OC(=O)NC1CCOC1=O .Physical And Chemical Properties Analysis
This compound has a melting point of 116-119 °C . The percentage composition by element is Carbon 52.4%-55.1%, Nitrogen 6.7%-7.2%, and Hydrogen 7.38% .Scientific Research Applications
Synthesis and Chemical Reactions
- Preparation and Diels‐Alder Reaction : The compound has been used in the preparation of hexahydroindole derivatives, utilizing its reactivity in Diels-Alder reactions (Padwa, Brodney & Lynch, 2003).
- Asymmetric Mannich Reaction : Its application extends to asymmetric Mannich reactions, contributing to the synthesis of chiral carbonyl compounds (Yang, Pan & List, 2009).
- Curtius Rearrangement for Boc-Protected Amines : The compound is involved in the Curtius rearrangement process, aiding in the formation of protected amino acids (Lebel & Leogane, 2005).
Photocatalysis and Cyclization Processes
- Photoredox-Catalyzed Cascade : It serves as an amidyl-radical precursor in photoredox-catalyzed aminations, enabling the assembly of amino chromones (Wang et al., 2022).
- Decarboxylative Cyclization for Indole Derivatives : In the synthesis of 3-(2-furanyl) indoles, it plays a role in Cu(II)-catalyzed decarboxylative annulation processes (Kumar, Katiyar, Kant & Sashidhara, 2020).
Novel Syntheses and Structural Studies
- Synthesis of Protected β-d-2-deoxyribosylamine : This compound is crucial in the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms & Carell, 2004).
- Crystallographic Investigations : Its derivatives have been studied for their crystal structures, aiding in understanding molecular interactions and bonding (Baillargeon et al., 2017).
Applications in Alkylation and Amidation
- Alkylation Between Silicon and Nitrogen : The tert-butyl carbamate derivatives have been explored for their reactivity in metalation and alkylation reactions (Sieburth, Somers & O'hare, 1996).
- Pd-Catalyzed Amidation of Aryl Halides : It is utilized in palladium-catalyzed cross-coupling reactions, forming amides with various aryl halides (Qin, Cui, Zou, Li, Wu, Zhu & Wu, 2010).
Miscellaneous Applications
- Glycosylative Transcarbamylation : The compound is used in the transformation of tert-butyl carbamates to anomeric amino sugar carbamates, useful in synthesizing glycopeptide building blocks (Henry & Lineswala, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-oxooxolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132957-40-5, 146514-35-4 | |
Record name | tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-(2-oxooxolan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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